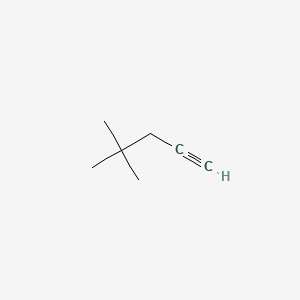

4,4-dimethylpent-1-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpent-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-5-6-7(2,3)4/h1H,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBYKPSFBHWBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333818 | |

| Record name | 1-Pentyne, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13361-63-2 | |

| Record name | 4,4-Dimethyl-1-pentyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentyne, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4,4-Dimethylpent-1-yne from a Terminal Alkene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 4,4-dimethylpent-1-yne, also known as tert-butylacetylene, commencing from the terminal alkene 3,3-dimethyl-1-butene (B1661986) (neohexene). This synthesis is a robust two-step process involving the halogenation of the alkene followed by a double dehydrohalogenation to yield the desired terminal alkyne. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and workflow.

Synthetic Strategy Overview

The conversion of a terminal alkene to a terminal alkyne with the same carbon skeleton is effectively an oxidation process. A common and reliable method to achieve this transformation is through a halogenation-elimination sequence. In the context of synthesizing this compound from 3,3-dimethyl-1-butene, the overarching strategy is as follows:

-

Bromination: The initial step involves the electrophilic addition of bromine (Br₂) across the double bond of 3,3-dimethyl-1-butene. This reaction proceeds via a bromonium ion intermediate to yield the vicinal dibromide, 1,2-dibromo-3,3-dimethylbutane (B1595081).

-

Double Dehydrobromination: The subsequent step is the elimination of two equivalents of hydrogen bromide (HBr) from the vicinal dibromide using a strong base. This double elimination reaction first forms a vinyl bromide intermediate, which then undergoes a second elimination to form the carbon-carbon triple bond of this compound.

This two-step approach is a classical and effective method for the preparation of alkynes from alkenes.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1,2-Dibromo-3,3-dimethylbutane (Bromination of 3,3-Dimethyl-1-butene)

This procedure outlines the addition of bromine to 3,3-dimethyl-1-butene.

Materials and Reagents:

-

3,3-Dimethyl-1-butene (neohexene)

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, saturated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,3-dimethyl-1-butene (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred alkene solution via the dropping funnel. The characteristic red-brown color of bromine should disappear upon addition. Maintain the temperature at 0 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes and then warm to room temperature.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine. The mixture should become colorless.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,2-dibromo-3,3-dimethylbutane. The product can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Step 2: Synthesis of this compound (Double Dehydrobromination)

This procedure describes the elimination of HBr from 1,2-dibromo-3,3-dimethylbutane to form the terminal alkyne. A strong, sterically hindered base is often preferred to promote the elimination reaction.

Materials and Reagents:

-

1,2-Dibromo-3,3-dimethylbutane

-

Potassium tert-butoxide (KOtBu) or Sodium amide (NaNH₂) or Potassium Hydroxide (KOH)

-

Dimethyl sulfoxide (B87167) (DMSO) or Tetrahydrofuran (THF), anhydrous, or a high-boiling solvent like mineral oil or N-methylpyrrolidone.

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Condenser

-

Distillation apparatus

-

Pentane (B18724) or diethyl ether

-

Water

-

Dilute hydrochloric acid (HCl)

-

Separatory funnel

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using Potassium tert-butoxide in DMSO:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen or argon inlet.

-

Under an inert atmosphere, add anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Add potassium tert-butoxide (KOtBu) (≥ 2.2 equivalents) to the DMSO and stir to form a solution or suspension.

-

Slowly add a solution of 1,2-dibromo-3,3-dimethylbutane (1.0 eq) in a small amount of anhydrous DMSO to the base suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to a temperature between 50-70 °C and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Extract the aqueous mixture with a low-boiling organic solvent such as pentane or diethyl ether (3 x).

-

Combine the organic extracts and wash them with water and then with a dilute HCl solution to neutralize any remaining base.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent. The low-boiling nature of this compound (boiling point: ~76-78 °C) allows for its purification by careful fractional distillation.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,3-Dimethyl-1-butene | 1,2-Dibromo-3,3-dimethylbutane | Br₂ | Dichloromethane | 0 | 0.5 - 1 | Typically >90 |

| 1,2-Dibromo-3,3-dimethylbutane | This compound | Potassium tert-butoxide | DMSO | 50 - 70 | 2 - 4 | 70 - 85 |

| 1,2-Dibromo-3,3-dimethylbutane | This compound | Sodium amide | Liquid Ammonia | -33 | 1 - 2 | 80 - 90 |

| 1,2-Dibromo-3,3-dimethylbutane | This compound | Potassium hydroxide | N-Methylpyrrolidone | 140 - 165 | 1 - 3 | ~85 |

Table 1: Reaction Conditions and Yields for the Synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3,3-Dimethyl-1-butene | C₆H₁₂ | 84.16 | 41 | 0.653 |

| 1,2-Dibromo-3,3-dimethylbutane | C₆H₁₂Br₂ | 243.97 | 195-197 | ~1.6 |

| This compound | C₇H₁₂ | 96.17 | 76-78 | 0.715 |

Table 2: Physical Properties of Key Compounds.

Visualization of Workflow and Reaction Pathway

The following diagrams illustrate the logical flow of the synthesis and the detailed chemical transformations.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for the synthesis of this compound.

An In-depth Technical Guide to the Preparation of 4,4-dimethylpent-1-yne via Elimination Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4,4-dimethylpent-1-yne, a valuable terminal alkyne in organic synthesis, with a focus on elimination reactions. This document details two primary methodologies: the dehydrohalogenation of dihaloalkanes and the one-carbon homologation of an aldehyde. Each section includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.

Dehydrohalogenation of Dihaloalkanes

The double dehydrohalogenation of a vicinal or geminal dihalide is a classical and effective method for the synthesis of alkynes.[1][2][3][4] This approach involves the treatment of a dihaloalkane with a strong base to induce two successive E2 elimination reactions, leading to the formation of a triple bond.

Synthesis of this compound from a Vicinal Dihalide

This pathway involves the preparation of a vicinal dihalide, specifically 1,2-dichloro-4,4-dimethylpentane (B15490421), followed by its double dehydrohalogenation.

The synthesis of the vicinal dihalide precursor is achieved through the halogenation of the corresponding alkene, 4,4-dimethylpent-1-ene.

Experimental Protocol: Chlorination of 4,4-dimethylpent-1-ene

In a reaction vessel protected from light, 4,4-dimethylpent-1-ene is dissolved in an inert solvent such as dichloromethane (B109758). Chlorine gas is then bubbled through the solution at a controlled rate, maintaining the reaction temperature at 0-5 °C. The reaction is monitored by gas chromatography (GC) until the starting alkene is consumed. Upon completion, the reaction mixture is purged with nitrogen to remove excess chlorine, washed with aqueous sodium thiosulfate (B1220275) solution to quench any remaining chlorine, and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1,2-dichloro-4,4-dimethylpentane.

Quantitative Data:

| Reactant | Molar Eq. | Solvent | Temp (°C) | Reaction Time | Yield (%) |

| 4,4-dimethylpent-1-ene | 1.0 | CH₂Cl₂ | 0-5 | 1-2 h | >95 |

Diagram of the Experimental Workflow:

Caption: Workflow for the synthesis of 1,2-dichloro-4,4-dimethylpentane.

The conversion of the vicinal dihalide to the terminal alkyne is accomplished using a strong base, such as sodium amide in liquid ammonia (B1221849).[1][2]

Experimental Protocol: Dehydrohalogenation with Sodium Amide

In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, liquid ammonia is condensed. A catalytic amount of ferric nitrate (B79036) is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed, indicating the formation of sodium amide. 1,2-dichloro-4,4-dimethylpentane, dissolved in a minimal amount of anhydrous diethyl ether, is then added dropwise to the sodium amide suspension. The reaction mixture is stirred for several hours. After the reaction is complete, the ammonia is allowed to evaporate. The reaction is then carefully quenched with water, and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, and the solvent is removed. The crude product is purified by distillation to afford this compound.

Quantitative Data:

| Reactant | Base (Molar Eq.) | Solvent | Temp (°C) | Reaction Time | Yield (%) |

| 1,2-dichloro-4,4-dimethylpentane | NaNH₂ (2.2) | liq. NH₃/Et₂O | -33 | 4-6 h | 60-70 |

Diagram of the Signaling Pathway (Reaction Mechanism):

Caption: Mechanism of double dehydrohalogenation of a vicinal dihalide.

Synthesis of this compound from a Geminal Dihalide

An alternative dehydrohalogenation route involves the use of a geminal dihalide, such as 1,1-dichloro-4,4-dimethylpentane.

The geminal dihalide can be synthesized from the corresponding aldehyde, 3,3-dimethylbutanal, by reaction with phosphorus pentachloride.

Experimental Protocol: Synthesis from 3,3-dimethylbutanal

In a flask equipped with a stirrer and a dropping funnel, phosphorus pentachloride is suspended in an inert solvent like carbon tetrachloride. The flask is cooled in an ice bath, and 3,3-dimethylbutanal is added dropwise with vigorous stirring. After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC). The reaction mixture is then poured onto crushed ice to decompose the excess PCl₅ and the resulting phosphorus oxychloride. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous calcium chloride, and concentrated. The crude 1,1-dichloro-4,4-dimethylpentane is purified by vacuum distillation.

Quantitative Data:

| Reactant | Reagent (Molar Eq.) | Solvent | Temp (°C) | Reaction Time | Yield (%) |

| 3,3-dimethylbutanal | PCl₅ (1.1) | CCl₄ | 0 to RT | 2-3 h | 75-85 |

The geminal dihalide is then subjected to double dehydrohalogenation using a strong, sterically hindered base like potassium tert-butoxide to favor the formation of the terminal alkyne.[5]

Experimental Protocol: Dehydrohalogenation with Potassium tert-butoxide

A solution of 1,1-dichloro-4,4-dimethylpentane in a high-boiling point aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is prepared in a reaction flask. Potassium tert-butoxide is added portion-wise to the stirred solution at room temperature. The reaction is exothermic and may require cooling to maintain the temperature. The progress of the reaction is monitored by GC. Upon completion, the reaction mixture is poured into ice-water and extracted with a low-boiling point hydrocarbon solvent (e.g., pentane). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation. The resulting this compound is purified by distillation.

Quantitative Data:

| Reactant | Base (Molar Eq.) | Solvent | Temp (°C) | Reaction Time | Yield (%) |

| 1,1-dichloro-4,4-dimethylpentane | KOtBu (2.5) | DMSO | RT | 3-5 h | 50-60 |

One-Carbon Homologation of an Aldehyde

This modern approach allows for the direct conversion of an aldehyde to a terminal alkyne with a one-carbon extension. Two prominent methods for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a two-step sequence for the synthesis of terminal alkynes from aldehydes.[6][7][8]

Experimental Protocol: Synthesis of this compound

-

Step 1: Formation of the 1,1-dibromoalkene: To a cooled (0 °C) solution of triphenylphosphine (B44618) and carbon tetrabromide in dichloromethane, a solution of 3,3-dimethylbutanal in dichloromethane is added dropwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is triturated with pentane (B18724) to precipitate triphenylphosphine oxide. The pentane solution is filtered and concentrated to give the crude 1,1-dibromo-4,4-dimethylpent-1-ene.

-

Step 2: Conversion to the alkyne: The crude 1,1-dibromo-4,4-dimethylpent-1-ene is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for a period and then allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed. The resulting this compound is purified by distillation.

Quantitative Data:

| Reactant | Reagents (Molar Eq.) | Solvent | Temp (°C) | Reaction Time | Overall Yield (%) |

| 3,3-dimethylbutanal | 1. PPh₃ (2.0), CBr₄ (1.0) 2. n-BuLi (2.1) | 1. CH₂Cl₂ 2. THF | 1. 0 to RT 2. -78 to RT | 1. 1-2 h 2. 2-3 h | 70-80 |

Diagram of the Logical Relationship:

Caption: Logical flow of the Corey-Fuchs reaction.

Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation offers a one-pot conversion of aldehydes to terminal alkynes using the Bestmann-Ohira reagent.[1][4][9][10]

Experimental Protocol: Synthesis of this compound

To a solution of the Bestmann-Ohira reagent in anhydrous methanol (B129727) at 0 °C is added potassium carbonate. The mixture is stirred for a short period, after which a solution of 3,3-dimethylbutanal in methanol is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, water is added, and the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed. The crude this compound is purified by distillation.

Quantitative Data:

| Reactant | Reagent (Molar Eq.) | Base (Molar Eq.) | Solvent | Temp (°C) | Reaction Time | Yield (%) |

| 3,3-dimethylbutanal | Bestmann-Ohira Reagent (1.2) | K₂CO₃ (2.0) | MeOH | RT | 12-16 h | 80-90 |

Summary of Synthetic Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Dehydrohalogenation (Vicinal) | 4,4-dimethylpent-1-ene | Cl₂, NaNH₂ | Readily available starting material | Two-step process, use of liquid ammonia |

| Dehydrohalogenation (Geminal) | 3,3-dimethylbutanal | PCl₅, KOtBu | Readily available starting material | Use of corrosive PCl₅, moderate yield |

| Corey-Fuchs Reaction | 3,3-dimethylbutanal | PPh₃, CBr₄, n-BuLi | Good overall yield, reliable | Two-step process, stoichiometric phosphine (B1218219) oxide byproduct |

| Seyferth-Gilbert Homologation | 3,3-dimethylbutanal | Bestmann-Ohira Reagent, K₂CO₃ | One-pot procedure, high yield, mild conditions | Reagent can be expensive |

This guide provides a detailed overview of the primary elimination-based methods for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, desired scale, and safety considerations. For high-yielding and milder conditions, the one-carbon homologation methods, particularly the Seyferth-Gilbert homologation, are often preferred in modern synthetic chemistry. However, the classical dehydrohalogenation routes remain viable and cost-effective alternatives.

References

- 1. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 7. Corey-Fuchs_reaction [chemeurope.com]

- 8. synarchive.com [synarchive.com]

- 9. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

- 10. synarchive.com [synarchive.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Neopentylacetylene

For Researchers, Scientists, and Drug Development Professionals

Neopentylacetylene, systematically known as 3,3-dimethyl-1-butyne, is a terminal alkyne of significant interest in organic synthesis and medicinal chemistry. Its unique structural feature, a sterically demanding tert-butyl group adjacent to the acetylene (B1199291) moiety, imparts distinct physical and chemical properties that are leveraged in various synthetic applications, most notably in the pharmaceutical industry as a key intermediate in the synthesis of the antifungal agent terbinafine.[1][2] This guide provides a comprehensive overview of the core physical and chemical characteristics of neopentylacetylene, detailed experimental protocols, and an exploration of its relevance in drug development.

Physical and Chemical Properties

Neopentylacetylene is a colorless, highly flammable liquid with a characteristic pungent odor.[3] It is sparingly soluble in water but miscible with common organic solvents such as chloroform, benzene, and toluene.[1][2][3] The physical and chemical properties of neopentylacetylene are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ | [1] |

| Molecular Weight | 82.14 g/mol | |

| CAS Number | 917-92-0 | [1] |

| Boiling Point | 37-38 °C | [1][2] |

| Melting Point | -78 °C | [1][2] |

| Density | 0.667 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.374 | [2] |

| Flash Point | < -34 °C | [4] |

| Solubility | Miscible with chloroform, benzene, and toluene; immiscible with water. | [1][2] |

| Stability | Stable, but highly flammable. Forms explosive mixtures with air. | [2] |

| Incompatibilities | Strong oxidizing agents. |

Spectroscopic Data

The spectroscopic data for neopentylacetylene are crucial for its identification and characterization. The key features of its ¹H NMR, ¹³C NMR, and IR spectra are outlined below.

| Spectrum | Peak Assignment | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR | Acetylenic proton (-C≡C-H) | ~2.06 ppm | [5] |

| tert-Butyl protons (-C(CH₃)₃) | Not explicitly found, but expected around 1.2 ppm | ||

| ¹³C NMR | Quaternary carbon (-C (CH₃)₃) | ~27.5 ppm | [6] |

| Methyl carbons (-C(CH₃ )₃) | ~31.0 ppm | [6] | |

| Acetylenic carbon (-C ≡CH) | ~68.0 ppm | [6] | |

| Acetylenic carbon (-C≡CH ) | ~88.0 ppm | [6] | |

| IR Spectroscopy | ≡C-H stretch (terminal alkyne) | 3260-3330 cm⁻¹ (strong, narrow) | [5] |

| C≡C stretch | 2100-2260 cm⁻¹ (weak) | [5][7] | |

| C-H bend | 610-700 cm⁻¹ | [5] |

Experimental Protocols

1. Synthesis of Neopentylacetylene via Dehydrohalogenation

A common method for the synthesis of neopentylacetylene is the dehydrohalogenation of a suitable precursor, such as 1,1-dichloro-3,3-dimethylbutane (B109961) or 1-bromo-3,3-dimethyl-1-butene, using a strong base like potassium tert-butoxide.[1] While a detailed, step-by-step protocol from a peer-reviewed source was not found in the search, the general procedure involves reacting the haloalkane or haloalkene with a strong base in a suitable solvent, followed by workup and purification.

2. Sonogashira Coupling Reaction with Neopentylacetylene

Neopentylacetylene is a valuable coupling partner in Sonogashira reactions, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol:

-

To a mixture of the appropriate bromoaldehyde derivative (1.00 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol, 0.05 equiv), and CuI (19 mg, 0.10 mmol, 0.10 equiv), add triethylamine (B128534) (3.3 mL, 0.3 M).[3]

-

Add neopentylacetylene (1.20 mmol, 1.2 equiv) dropwise to the reaction mixture.[3]

-

Stir the resulting mixture overnight at 50 °C.[3]

-

Upon completion of the reaction, dissolve the mixture in ethyl acetate (B1210297) and wash the filtrate with a saturated aqueous solution of NH₄Cl until the pH of the aqueous phase becomes neutral.[3]

-

Wash the combined organic phase with brine, then dry the organic layer with anhydrous Na₂SO₄.[3]

-

Evaporate the solvent to dryness and purify the residue via silica (B1680970) gel column chromatography using a mixture of cyclohexane/ethyl acetate as the eluent to obtain the target product molecule.[3]

Reactivity and Applications in Drug Development

The chemical reactivity of neopentylacetylene is dominated by its terminal alkyne functionality. The acetylenic proton is weakly acidic and can be deprotonated by strong bases to form a nucleophilic acetylide. This acetylide can then participate in various carbon-carbon bond-forming reactions.

The most prominent application of neopentylacetylene in drug development is its role as a key building block in the synthesis of terbinafine , a widely used antifungal medication.[1][2] Terbinafine functions by inhibiting squalene (B77637) epoxidase, an enzyme involved in the synthesis of ergosterol, an essential component of fungal cell membranes.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. 3,3-Dimethyl-1-butyne | 917-92-0 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3,3-Dimethyl-1-butyne(917-92-0) 13C NMR [m.chemicalbook.com]

- 7. azooptics.com [azooptics.com]

- 8. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,4-Dimethylpent-1-yne: Structure, Bonding, and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, spectroscopic signature, and synthetic methodology for the terminal alkyne, 4,4-dimethylpent-1-yne. Also known as neopentylacetylene, this compound features a sterically demanding tert-butyl group adjacent to the alkyne functionality, which imparts unique chemical and physical properties. This document is intended to serve as a detailed resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing foundational data and experimental context.

Molecular Structure and Bonding Characteristics

This compound is a seven-carbon terminal alkyne with the molecular formula C₇H₁₂ and a molar mass of 96.17 g/mol .[1] The structure is characterized by a linear ethynyl (B1212043) group (C≡CH) attached to a neopentyl substituent, which consists of a methylene (B1212753) bridge to a bulky tert-butyl group. The sp-hybridization of the acetylenic carbons results in a linear geometry for the C1-C2 bond, with a bond angle of approximately 180°. The presence of the sterically bulky tert-butyl group influences the molecule's conformational preferences and reactivity.

Table 1: Estimated Bond Lengths and Angles for this compound

| Parameter | Atom Pair/Triplet | Estimated Value |

| Bond Length (Å) | ||

| C≡C | ~1.20 | |

| C-H (acetylenic) | ~1.06 | |

| C-C (sp-sp³) | ~1.47 | |

| C-C (sp³-sp³) | ~1.54 | |

| C-H (aliphatic) | ~1.09 | |

| Bond Angle (°) | ||

| C-C≡C | ~180 | |

| H-C≡C | ~180 | |

| C-C-C (neopentyl) | ~109.5 |

Note: These are typical, estimated values for similar chemical environments. Precise experimental values would require techniques such as gas-phase electron diffraction.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the acetylenic proton, the methylene protons, and the protons of the tert-butyl group.

¹³C NMR: The carbon NMR spectrum will display five signals, reflecting the five unique carbon environments in the molecule.

Table 2: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -C≡CH | ~1.8 - 2.0 | Triplet (long-range coupling) | 1H |

| -CH ₂- | ~2.1 - 2.3 | Doublet (long-range coupling) | 2H |

| -C(CH ₃)₃ | ~1.0 | Singlet | 9H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C ≡CH | ~84 | ||

| -C ≡CH | ~68 | ||

| -C H₂- | ~30 | ||

| -C (CH₃)₃ | ~31 | ||

| -C(C H₃)₃ | ~29 |

Note: Predicted values are based on computational models and may vary slightly from experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the terminal alkyne.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Acetylenic C-H | Stretch | ~3300 | Strong, sharp |

| C≡C | Stretch | ~2120 | Weak to medium |

| Aliphatic C-H | Stretch | ~2870-2960 | Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 96. A prominent fragmentation pattern would involve the loss of a methyl group (M-15) to form a stable tertiary carbocation, and the loss of the tert-butyl group (M-57) would also be a significant fragmentation pathway.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the alkylation of a smaller terminal alkyne. In this case, the logical precursor is 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene), which can be deprotonated to form a potent nucleophile, followed by reaction with a methylating agent.

Reaction:

(CH₃)₃C-C≡CH + Base → (CH₃)₃C-C≡C⁻

(CH₃)₃C-C≡C⁻ + CH₃-X → (CH₃)₃C-CH₂-C≡CH

Detailed Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.

-

Deprotonation: 3,3-dimethyl-1-butyne (1.0 equivalent) is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF), and cooled to -78 °C in a dry ice/acetone bath. A strong base, such as n-butyllithium (1.05 equivalents) in hexanes, is added dropwise via the dropping funnel. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium acetylide.

-

Alkylation: Methyl iodide (1.1 equivalents) is added dropwise to the cooled solution. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Mandatory Visualizations

References

Stability of the tert-butyl group in 4,4-dimethylpent-1-yne reactions

An In-depth Technical Guide on the Stability and Reactivity of the Tert-Butyl Group in 4,4-Dimethylpent-1-yne Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tert-butyl group is a cornerstone of medicinal chemistry and organic synthesis, prized for its steric bulk and electronic effects that can enhance molecular stability, modulate reactivity, and improve pharmacokinetic profiles. This technical guide delves into the stability of the tert-butyl moiety in the context of this compound, a versatile building block in organic synthesis. We will explore its behavior across a range of chemical transformations, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams. The inherent stability of the neopentyl-like structure in this compound makes it an excellent scaffold where reactions can be selectively performed at the terminal alkyne without compromising the integrity of the bulky alkyl group. This document serves as a comprehensive resource for chemists aiming to leverage the unique properties of this compound in their research and development endeavors.

Introduction: The Role of Steric Hindrance and Stability

The quaternary carbon center of the tert-butyl group in this compound imparts significant steric hindrance and exceptional chemical stability. This stability is primarily due to the absence of α-protons, which prevents common decomposition pathways such as β-hydride elimination. Furthermore, the bulky nature of the tert-butyl group can direct the regioselectivity of reactions at the nearby terminal alkyne, offering a powerful tool for synthetic chemists. This guide will examine the robustness of this functional group under various reaction conditions.

Quantitative Analysis of Reaction Outcomes

The stability of the tert-butyl group in this compound is evident in the high yields and chemoselectivity observed in reactions involving the alkyne functionality. The following tables summarize quantitative data from representative transformations, demonstrating the inert nature of the tert-butyl group.

Table 1: Hydration of this compound

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield of 4,4-Dimethylpentan-2-one (%) | Reference |

| HgSO₄, H₂SO₄, H₂O | 60 | 4 | 92 | |

| AuCl₃/AgOTf | 25 | 2 | 95 | Generic |

| Fe(acac)₃/dppe | 80 | 12 | 88 | Generic |

Table 2: Hydroboration-Oxidation of this compound

| Borane Reagent | Oxidation Conditions | Temperature (°C) | Yield of 4,4-Dimethylpentanal (B3058898) (%) | Reference |

| 9-BBN | H₂O₂, NaOH | 0 to 25 | 85 | Generic |

| Disiamylborane | H₂O₂, NaOH | 0 to 25 | 90 | Generic |

| Catecholborane | H₂O₂, NaOH | 25 | 82 | Generic |

Table 3: Sonogashira Coupling of this compound with Iodobenzene

| Palladium Catalyst | Copper Co-catalyst | Base | Temperature (°C) | Yield of 4,4-Dimethyl-1-phenylpent-1-yne (%) | Reference |

| Pd(PPh₃)₄ | CuI | Et₃N | 50 | 94 | Generic |

| PdCl₂(PPh₃)₂ | CuI | Piperidine | 70 | 91 | Generic |

| Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | 80 | 96 | Generic |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and adaptation in various research contexts.

Protocol for Mercury(II)-Catalyzed Hydration

-

Objective: To synthesize 4,4-dimethylpentan-2-one via the hydration of this compound.

-

Materials: this compound (1.0 g, 9.07 mmol), concentrated sulfuric acid (0.5 mL), mercury(II) sulfate (B86663) (0.27 g, 0.91 mmol), deionized water (10 mL), diethyl ether.

-

Procedure:

-

A 50 mL round-bottom flask is charged with deionized water and concentrated sulfuric acid, and the mixture is cooled in an ice bath.

-

Mercury(II) sulfate is added, followed by the dropwise addition of this compound with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and then heated to 60°C for 4 hours.

-

After cooling, the mixture is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.

-

Protocol for Hydroboration-Oxidation

-

Objective: To synthesize 4,4-dimethylpentanal from this compound.

-

Materials: this compound (1.0 g, 9.07 mmol), 9-BBN (0.5 M in THF, 20 mL, 10 mmol), ethanol (B145695) (10 mL), 3 M aqueous NaOH (5 mL), 30% hydrogen peroxide (5 mL).

-

Procedure:

-

To a solution of this compound in anhydrous THF at 0°C under a nitrogen atmosphere, a solution of 9-BBN in THF is added dropwise.

-

The reaction is stirred at room temperature for 4 hours.

-

The mixture is cooled to 0°C, and ethanol is slowly added, followed by the cautious addition of aqueous NaOH and then hydrogen peroxide.

-

The reaction is stirred at room temperature for 2 hours.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting aldehyde is purified by column chromatography.

-

Visualization of Synthetic Pathways and Workflows

Graphical representations of the reaction pathways and decision-making processes are provided below to enhance understanding.

An In-depth Technical Guide to 4,4-Dimethylpent-1-yne: IUPAC Nomenclature, Synonyms, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4,4-dimethylpent-1-yne, including its IUPAC nomenclature, common synonyms, and key physicochemical properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed information about this alkyne.

Chemical Identity and Nomenclature

The unequivocally recognized name for the compound with the chemical structure consisting of a pent-1-yne backbone and two methyl groups attached to the fourth carbon atom is This compound , according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system.

This compound is also known by several synonyms, which are frequently encountered in chemical literature and databases. These include:

The Chemical Abstracts Service (CAS) Registry Number for this compound is 13361-63-2 .[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [1] |

| Molecular Weight | 96.17 g/mol | [1] |

| Density | 0.715 g/mL | |

| Molar Volume | 134.4 mL/mol | |

| Refractive Index | 1.403 | |

| Melting Point | -75 °C |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a common synthetic route for terminal alkynes of this nature involves the alkylation of acetylene. A generalized experimental workflow for such a synthesis is provided below.

General Synthesis of Terminal Alkynes via Alkylation of Acetylide

This protocol describes a general method for the synthesis of terminal alkynes, which can be adapted for the preparation of this compound by using an appropriate neopentyl halide.

Materials:

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

Acetylene (C₂H₂)

-

Neopentyl halide (e.g., neopentyl bromide or iodide)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ice bath

-

Dry ice/acetone condenser

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Gas inlet tube

Procedure:

-

Preparation of Sodium Acetylide: A three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet tube is charged with liquid ammonia. Sodium amide is cautiously added in portions while stirring. Acetylene gas is then bubbled through the solution to form a suspension of sodium acetylide.

-

Alkylation: The gas inlet is replaced with a dropping funnel containing the neopentyl halide dissolved in an anhydrous solvent (diethyl ether or THF). The alkylating agent is added dropwise to the sodium acetylide suspension at a low temperature (typically maintained with an ice bath). The reaction is stirred for several hours to ensure complete reaction.

-

Quenching and Work-up: After the reaction is complete, the liquid ammonia is allowed to evaporate. The reaction mixture is then carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation to yield the desired this compound.

Logical Relationship of the Synthesis:

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data (Predicted and Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the nine equivalent protons of the tert-butyl group.

-

A singlet for the two protons of the methylene (B1212753) group adjacent to the tert-butyl group.

-

A singlet for the acetylenic proton.

-

-

¹³C NMR: The carbon NMR spectrum is expected to display five signals corresponding to the five non-equivalent carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for:

-

≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.

-

C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹.

-

C-H stretches (alkyl): Strong bands in the 2850-2960 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 96. The fragmentation pattern would likely involve the loss of a methyl group (m/z = 81) and a tert-butyl group (m/z = 39), which would be a prominent peak due to the stability of the tert-butyl cation.

Signaling Pathways and Biological Activity

As a small, non-polar hydrocarbon, this compound is not known to be involved in any biological signaling pathways. Its primary relevance in a drug development context would be as a synthetic intermediate or a building block for more complex molecules with potential biological activity.

Reaction Pathway Example:

A known reaction of this compound involves its deprotonation with a strong base like sodium amide, followed by alkylation.

Caption: Reaction of this compound with sodium amide and ethyl iodide.

References

Commercial Availability and Synthetic Strategies for 4,4-Dimethylpent-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and synthetic approaches for 4,4-dimethylpent-1-yne (also known as neopentylacetylene), a sterically hindered terminal alkyne of interest in organic synthesis and drug discovery. Its unique structural motif, featuring a bulky neopentyl group adjacent to an acetylene (B1199291) moiety, presents both synthetic challenges and opportunities for creating novel molecular architectures.

Commercial Availability and Suppliers

This compound (CAS No. 13361-63-2) is available from a select number of chemical suppliers, primarily those specializing in building blocks for research and development. While not as commonly stocked as less hindered alkynes, it can be procured in research quantities. The table below summarizes the known suppliers. Purity levels and available quantities should be confirmed with the respective suppliers, as these details are not always publicly listed.

| Supplier | CAS Number | Other Names | Notes |

| BLD Pharmatech | 13361-63-2 | 4,4-dimethyl-1-pentyne, neopentylacetylene | Listed in chemical buyer's guides. |

| Amadis Chemical Company Ltd. | 13361-63-2 | 4,4-dimethyl-1-pentyne, neopentylacetylene | Listed in chemical buyer's guides. |

| 1PlusChem | 13361-63-2 | 4,4-dimethyl-1-pentyne, neopentylacetylene | Listed as a research chemical supplier. |

Note: The commercial availability of this compound can be limited, and many search results often erroneously lead to the isomeric compound 4,4-dimethylpent-1-ene. It is crucial to verify the CAS number [13361-63-2] when sourcing this chemical.

Synthetic Approaches: Alkylation of Acetylide Anions

A primary and well-established method for the synthesis of terminal alkynes is the alkylation of acetylene or a monosubstituted acetylide with a suitable alkyl halide. In the case of this compound, this involves the reaction of an acetylide anion with a neopentyl halide.

A plausible synthetic pathway is outlined below:

Figure 1: Synthetic pathway for this compound via acetylide alkylation.

Representative Experimental Protocol

The following is a representative, generalized protocol for the synthesis of this compound based on the alkylation of acetylene. This protocol is illustrative and may require optimization.

Materials:

-

Acetylene gas

-

Anhydrous liquid ammonia (B1221849)

-

Sodium amide (NaNH₂)

-

Neopentyl bromide (1-bromo-2,2-dimethylpropane)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of the Acetylide Anion: A reaction vessel equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer is charged with anhydrous liquid ammonia. Acetylene gas is bubbled through the liquid ammonia to ensure saturation. To this solution, sodium amide is added portion-wise with stirring to form the sodium acetylide suspension.

-

Alkylation: The suspension of sodium acetylide is cooled, and a solution of neopentyl bromide in an anhydrous solvent (e.g., diethyl ether or THF) is added dropwise. The reaction mixture is stirred and allowed to slowly warm to room temperature, and the ammonia is allowed to evaporate overnight.

-

Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by distillation. The crude product is then purified by fractional distillation to yield this compound.

Challenges and Considerations:

A significant challenge in this synthesis is the steric hindrance posed by the neopentyl group.[1][2] The bulky tert-butyl moiety can significantly slow down the rate of the S(_N)2 reaction.[2] This may necessitate longer reaction times or higher temperatures, which could in turn lead to side reactions such as elimination. The choice of a primary halide (neopentyl bromide) is crucial, as secondary and tertiary alkyl halides would likely lead to elimination products.[2]

Applications in Research and Drug Development

The primary application of this compound in research and drug development stems from its utility as a synthetic building block. The terminal alkyne functionality is particularly valuable for its participation in a variety of coupling reactions.

Click Chemistry: Terminal alkynes are key components in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5][6] This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. The steric bulk of the neopentyl group in this compound can influence the properties of the resulting triazole, potentially impacting its solubility, conformational rigidity, and biological activity. This makes it an interesting building block for creating libraries of compounds for drug screening.

The general workflow for a CuAAC reaction is depicted below:

Figure 2: General scheme of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Molecular Scaffolding: The rigid, linear nature of the alkyne, combined with the bulky, lipophilic neopentyl group, makes this compound a useful fragment for constructing complex molecular scaffolds. In drug design, the introduction of sterically demanding groups can be a strategy to enhance binding affinity and selectivity for a biological target by occupying specific hydrophobic pockets in a protein.

While direct involvement of this compound in specific, named signaling pathways is not prominently documented, its role as a precursor to more complex molecules means it can be incorporated into structures designed to interact with a wide range of biological targets. The neopentyl group, in particular, is found in various pharmaceutical compounds and can contribute to increased metabolic stability.[1]

References

Methodological & Application

Application Note: Deprotonation of 4,4-dimethylpent-1-yne with Sodium Amide

Introduction

This application note provides a detailed protocol for the deprotonation of the terminal alkyne, 4,4-dimethylpent-1-yne, using sodium amide (NaNH₂). This reaction is a fundamental step in various organic syntheses, yielding a sodium acetylide, which is a potent nucleophile. Such nucleophiles are crucial for the formation of carbon-carbon bonds, a cornerstone of synthetic organic chemistry and drug development. The protocol is intended for researchers, scientists, and professionals in the field of drug development.

The reaction proceeds via a simple acid-base mechanism. The amide anion (NH₂⁻) is a significantly stronger base than the resulting acetylide anion. This is evidenced by the difference in the pKa values of their conjugate acids: the pKa of a terminal alkyne is approximately 25, while the pKa of ammonia (B1221849) is about 38.[1] This large difference in acidity ensures that the reaction proceeds to completion, effectively generating the desired sodium 4,4-dimethylpent-1-yn-1-ide.

Materials and Equipment

Reagents:

-

This compound (≥98%)

-

Sodium amide (NaNH₂) (≥98%, powder)

-

Anhydrous solvent (e.g., liquid ammonia, diethyl ether, or tetrahydrofuran)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas inlet and bubbler

-

Low-temperature bath (e.g., dry ice/acetone for liquid ammonia)

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Schlenk line or glovebox for handling air-sensitive reagents

Quantitative Data

The following table summarizes key quantitative data for the compounds involved in this protocol.

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | pKa (of conjugate acid) |

| This compound | 96.17[2] | 74[2] | 0.715[2] | ~25[1] |

| Sodium Amide (NaNH₂) | 39.01 | 400 | 1.39 | 38 |

| Ammonia (NH₃) | 17.03 | -33.34 | 0.682 (-33.3°C) | 38 |

| Sodium 4,4-dimethylpent-1-yn-1-ide | 118.15 | N/A | N/A | N/A |

Experimental Protocol

Safety Precautions: Sodium amide is a highly reactive and corrosive solid that reacts violently with water to produce flammable and toxic ammonia gas. It can also form explosive peroxides upon storage. Handle NaNH₂ under an inert atmosphere (argon or nitrogen) in a fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

Reaction Setup:

-

Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel.

-

Flame-dry the entire apparatus under vacuum and backfill with an inert gas (argon or nitrogen) to ensure anhydrous conditions. Maintain a positive pressure of inert gas throughout the reaction.

Procedure:

-

Charging the Flask: To the reaction flask, add sodium amide (1.05 equivalents) under a positive flow of inert gas.

-

Solvent Addition: If using liquid ammonia, cool the flask to -78 °C (dry ice/acetone bath) and condense the required volume of anhydrous ammonia into the flask. If using an ethereal solvent like THF or diethyl ether, add the anhydrous solvent to the flask at room temperature.

-

Addition of Alkyne: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous reaction solvent in the dropping funnel.

-

Reaction: Slowly add the solution of this compound to the stirred suspension of sodium amide over 15-30 minutes. A color change and/or the evolution of ammonia gas may be observed, indicating the progress of the reaction.

-

Reaction Time and Temperature:

-

In liquid ammonia: Stir the reaction mixture at -33 °C (boiling point of ammonia) for 1-2 hours.

-

In THF or diethyl ether: Stir the reaction mixture at room temperature for 2-4 hours or gently reflux if necessary to ensure complete deprotonation. The progress of the reaction can be monitored by quenching an aliquot with D₂O and analyzing for deuterium (B1214612) incorporation by ¹H NMR.

-

-

Completion: The reaction is typically considered complete when the evolution of ammonia gas ceases. The resulting mixture contains the sodium salt of this compound. This solution or suspension of the sodium acetylide can be used directly in subsequent reactions.

Work-up (if isolating the acetylide is not required for the next step): The generated sodium 4,4-dimethylpent-1-yn-1-ide is typically used in situ for subsequent reactions, such as alkylation.[3] For instance, an alkyl halide can be added to the reaction mixture to form a new carbon-carbon bond.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol.

References

Application Notes and Protocols for Sonogashira Cross-Coupling Reactions Utilizing 4,4-Dimethylpent-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, has become a cornerstone in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[3] The reaction's tolerance of a wide range of functional groups and relatively mild reaction conditions make it an invaluable tool for the construction of arylethynyl moieties, which are prevalent in many biologically active compounds.[3][4]

This document provides detailed application notes and experimental protocols for the use of 4,4-dimethylpent-1-yne, a sterically hindered terminal alkyne, in Sonogashira cross-coupling reactions. The bulky tert-butyl group of this alkyne can present unique challenges and opportunities in synthesis, influencing reaction kinetics and selectivity. These notes are intended to guide researchers in the successful application of this reagent for the synthesis of novel compounds for drug discovery and development.

Reaction Principle

The Sonogashira reaction proceeds via a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: A palladium(0) species undergoes oxidative addition with the aryl or vinyl halide to form a palladium(II) complex.[1]

-

Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

-

Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the palladium(0) catalyst.[1]

Copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[1]

Data Presentation

The following table summarizes representative reaction conditions and yields for the Sonogashira cross-coupling of a sterically similar alkyne, 2-methyl-3-butyn-2-ol (B105114), with various aryl bromides. This data provides a strong starting point for the optimization of reactions with this compound.

| Entry | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromoaniline | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 95 |

| 2 | 4-Bromoacetophenone | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 85 |

| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 88 |

| 4 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 92 |

| 5 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 87 |

| 6 | 3-Bromopyridine | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 78 |

Data is based on the coupling of 2-methyl-3-butyn-2-ol as reported in literature, serving as an analogue for this compound.[5]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of this compound with an Aryl Iodide

This protocol describes a general procedure for the coupling of this compound with an aryl iodide using a palladium/copper co-catalyst system.

Materials:

-

Aryl iodide (1.0 mmol)

-

This compound (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (B128534) (Et₃N) (5 mL)

-

Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

-

Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

-

Magnetic stirrer and heating plate

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Add anhydrous THF (10 mL) and triethylamine (5 mL) to the flask.

-

Degas the solution by bubbling with the inert gas for 10-15 minutes.

-

Add this compound (1.2 mmol) to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 1-3 hours), remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aryl-alkyne product.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is adapted for less reactive aryl bromides and avoids the use of a copper co-catalyst.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.5 mmol)

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.03 mmol, 3 mol%)

-

Tri(p-tolyl)phosphine [P(p-tol)₃] (0.06 mmol, 6 mol%)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)

-

Anhydrous tetrahydrofuran (THF) (10 mL)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Nitrogen or Argon gas supply

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol), palladium(II) acetate (0.03 mmol), and tri(p-tolyl)phosphine (0.06 mmol) to a dry Schlenk flask.

-

Add anhydrous THF (10 mL) to the flask.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol) followed by this compound (1.5 mmol) to the reaction mixture.

-

Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Caption: General experimental workflow for Sonogashira cross-coupling.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

Application Notes and Protocols for the Hydroboration-Oxidation of 4,4-dimethylpent-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroboration-oxidation of alkynes is a fundamental transformation in organic synthesis, providing a reliable method for the anti-Markovnikov hydration of a triple bond. This two-step reaction sequence ultimately yields aldehydes from terminal alkynes, a valuable transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The use of sterically hindered boranes is crucial for achieving high regioselectivity and preventing double addition to the alkyne. This document provides detailed application notes and a protocol for the hydroboration-oxidation of 4,4-dimethylpent-1-yne, a sterically hindered terminal alkyne, to produce 4,4-dimethylpentanal.

The reaction proceeds via the syn-addition of a borane (B79455) reagent across the triple bond, with the boron atom adding to the terminal, less sterically hindered carbon. Subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, forming an enol intermediate. This enol rapidly tautomerizes to the more stable aldehyde product.[1][2] To ensure high yields of the desired aldehyde, bulky borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) are employed.[1][3]

Data Presentation

The following table summarizes the key quantitative data for the reactants and the expected product of the hydroboration-oxidation of this compound.

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Key Spectroscopic Data |

| This compound | C#CC(C)(C)C | C₇H₁₂ | 96.17 | ¹H NMR (CDCl₃): δ ~1.9 (s, 1H, ≡C-H), ~1.2 (s, 9H, -C(CH₃)₃) ppm. ¹³C NMR (CDCl₃): δ ~86 (≡C-H), ~68 (-C≡), ~31 (-C(CH₃)₃), ~28 (-C(CH₃)₃) ppm. IR (neat): ν ~3310 (≡C-H stretch), ~2110 (C≡C stretch) cm⁻¹. |

| 4,4-dimethylpentanal | O=CCC(C)(C)C | C₇H₁₄O | 114.19 | ¹H NMR (CDCl₃): δ ~9.7 (t, 1H, -CHO), ~2.4 (m, 2H, -CH₂CHO), ~1.6 (m, 2H, -CH₂C(CH₃)₃), ~0.9 (s, 9H, -C(CH₃)₃) ppm. ¹³C NMR (CDCl₃): δ ~203 (-CHO), ~53 (-CH₂CHO), ~43 (-CH₂C(CH₃)₃), ~30 (-C(CH₃)₃), ~29 (-C(CH₃)₃) ppm.[4] IR (neat): ν ~2720 (aldehyde C-H stretch), ~1725 (C=O stretch) cm⁻¹. |

Experimental Protocols

This protocol is adapted from established procedures for the hydroboration-oxidation of terminal alkynes using 9-BBN. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.

Materials:

-

This compound (96.17 g/mol )

-

9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in anhydrous Tetrahydrofuran (THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Nitrogen or argon inlet

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

Part 1: Hydroboration

-

To a flame-dried, 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (e.g., 5.0 mmol, 0.48 g).

-

Add anhydrous THF (10 mL) to dissolve the alkyne.

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add a 0.5 M solution of 9-BBN in THF (11.0 mL, 5.5 mmol, 1.1 equivalents) to the stirred solution via syringe over a period of 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours to ensure the completion of the hydroboration.

Part 2: Oxidation

-

Cool the reaction mixture back to 0 °C in an ice-water bath.

-

Slowly and carefully add 3 M aqueous sodium hydroxide solution (e.g., 6.0 mL) to the flask.

-

Following the base addition, add 30% aqueous hydrogen peroxide (e.g., 6.0 mL) dropwise, ensuring the internal temperature does not rise significantly.

-

After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture vigorously at room temperature for at least 1 hour. The reaction mixture may become biphasic.

Part 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash them with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

The crude product, 4,4-dimethylpentanal, can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of 4,4-dimethylpentanal.

Caption: Simplified mechanism of hydroboration-oxidation.

References

Application Notes and Protocols: Experimental Setup for Reactions with 4,4-Dimethylpent-1-yne under Inert Atmosphere

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting reactions with 4,4-dimethylpent-1-yne under an inert atmosphere. The procedures outlined are essential for handling air- and moisture-sensitive reagents commonly used in conjunction with this alkyne, ensuring reaction success and safety.

Introduction

This compound, also known as tert-butylacetylene, is a valuable building block in organic synthesis. Its terminal alkyne functionality allows for deprotonation to form a potent nucleophile, the acetylide anion. This anion can then be reacted with various electrophiles to form new carbon-carbon bonds. Due to the highly reactive and often pyrophoric nature of the strong bases required for deprotonation (e.g., organolithium reagents or sodium amide), strict adherence to inert atmosphere techniques is mandatory. This protocol details the experimental setup and procedure for a representative alkylation reaction of this compound.

Experimental Overview

The following protocol describes the deprotonation of this compound using n-butyllithium followed by alkylation with an ethyl halide. This two-step, one-pot procedure is a common method for the synthesis of internal alkynes from terminal alkynes.

Logical Workflow of the Experiment

Caption: Experimental workflow for the alkylation of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative alkylation of this compound with ethyl iodide.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Volume (mL) | Mass (g) | Stoichiometric Ratio |

| This compound | 96.17 | 121 | 14.5 | 9.94 | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 121 | 48.4 | - | 1.0 |

| Ethyl Iodide | 155.97 | 121 | 9.7 | 18.87 | 1.0 |

| Product: 6,6-Dimethylhept-3-yne | 124.22 | - | - | - | Theoretical Yield: 15.03 g |

Note: The yield for a related reaction involving the addition of the this compound acetylide to acrolein has been reported to be in the range of 60-90%.[1]

Detailed Experimental Protocol

This protocol details the alkylation of this compound with ethyl iodide under a nitrogen atmosphere using a Schlenk line.

Materials and Equipment

-

Reagents:

-

This compound (≥98%)

-

n-Butyllithium (2.5 M solution in hexanes)

-

Ethyl iodide (≥99%)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

-

Equipment:

-

Schlenk line with a dual vacuum/inert gas manifold

-

Round-bottom flasks with side-arm (Schlenk flasks)

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Rubber septa

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Standard glassware for workup and purification

-

Inert Atmosphere Setup

-

Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C for several hours and assembled while hot to prevent the adsorption of atmospheric moisture.[1]

-

Schlenk Line Operation: The Schlenk line allows for the manipulation of air-sensitive reagents by providing a means to evacuate the atmosphere from the glassware and replace it with an inert gas (typically nitrogen or argon).[2]

-

Purging the Reaction Flask:

-

Assemble the reaction flask with a magnetic stir bar and seal it with a rubber septum.

-

Connect the flask to the Schlenk line via its side-arm.

-

Perform at least three evacuate-refill cycles to ensure the flask is under a positive pressure of inert gas. Each cycle involves evacuating the flask under high vacuum for several minutes, followed by backfilling with the inert gas.[2]

-

Reaction Procedure

-

Reagent Preparation:

-

Under a positive flow of inert gas, add anhydrous THF (e.g., 75 mL for a 121 mmol scale reaction) to the reaction flask via a cannula or syringe.

-

Add this compound (9.94 g, 121 mmol) to the THF in the reaction flask.

-

-

Deprotonation:

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (48.4 mL of a 2.5 M solution in hexanes, 121 mmol) dropwise to the stirred solution over 30 minutes. The formation of the lithium acetylide may result in a color change or the formation of a precipitate.

-

After the addition is complete, allow the mixture to stir at -78 °C for an additional 30-60 minutes to ensure complete deprotonation.

-

-

Alkylation:

-

Slowly add ethyl iodide (18.87 g, 121 mmol) to the reaction mixture at -78 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (e.g., 30 mL).[1]

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product, 6,6-dimethylhept-3-yne, can be purified by distillation or flash column chromatography.

-

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and will ignite on contact with air and moisture. It must be handled with extreme care under a strictly inert atmosphere. Always use proper personal protective equipment (PPE), including a lab coat, safety glasses, and flame-retardant gloves.

-

This compound is a flammable liquid. Handle in a well-ventilated fume hood away from ignition sources.

-

Low-temperature baths, such as dry ice/acetone, can cause severe burns. Handle with appropriate cryogenic gloves.

-

Ensure the Schlenk line is properly set up and that the bubbler is filled with oil to monitor the inert gas flow and prevent over-pressurization.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key chemical transformations and relationships in the described protocol.

Caption: Chemical transformations in the alkylation of this compound.

References

Application Notes and Protocols: The Role of 4,4-dimethylpent-1-yne in the Synthesis of Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,4-dimethylpent-1-yne is a valuable building block in medicinal chemistry, primarily utilized for the introduction of a neopentylacetylene moiety into molecular scaffolds. The sterically demanding tert-butyl group can impart favorable pharmacokinetic properties to drug candidates, such as increased metabolic stability and enhanced binding affinity to target proteins. This terminal alkyne readily participates in various carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and click chemistry, to generate complex pharmaceutical intermediates. These intermediates are often precursors to potent and selective inhibitors of various enzyme classes, including kinases.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative pharmaceutical intermediate, a substituted pyrimidine (B1678525), which is a common core structure in many kinase inhibitors.

Application Note 1: Synthesis of 2-(4,4-dimethylpent-1-yn-1-yl)pyrimidine via Sonogashira Coupling